molecular formula C11H10N4OS B156733 9-Deaza-9-(3-thienylmethyl)guanine CAS No. 132138-76-2

9-Deaza-9-(3-thienylmethyl)guanine

Cat. No. B156733
M. Wt: 246.29 g/mol
InChI Key: QDPMHXUWMPNTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Deaza-9-(3-thienylmethyl)guanine, also known as 9DTG, is a synthetic compound that has been extensively studied for its potential as an antiviral agent. It belongs to the class of purine analogues and has been found to exhibit potent antiviral activity against a wide range of viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV).

Mechanism Of Action

The mechanism of action of 9-Deaza-9-(3-thienylmethyl)guanine involves the inhibition of viral DNA synthesis by targeting the viral DNA polymerase enzyme. 9-Deaza-9-(3-thienylmethyl)guanine is incorporated into the viral DNA during replication, causing chain termination and preventing further DNA synthesis. This results in the inhibition of viral replication and ultimately, the suppression of viral infection.

Biochemical And Physiological Effects

In addition to its antiviral activity, 9-Deaza-9-(3-thienylmethyl)guanine has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Moreover, 9-Deaza-9-(3-thienylmethyl)guanine has been found to enhance the immune response to viral infection, indicating its potential as an immunomodulatory agent.

Advantages And Limitations For Lab Experiments

One of the advantages of 9-Deaza-9-(3-thienylmethyl)guanine is its low cytotoxicity profile, which makes it a promising candidate for further development as an antiviral drug. However, one of the limitations of 9-Deaza-9-(3-thienylmethyl)guanine is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 9-Deaza-9-(3-thienylmethyl)guanine. One area of focus is the optimization of the synthesis process to yield higher purity and yield of the final product. Another area of focus is the development of novel formulations of 9-Deaza-9-(3-thienylmethyl)guanine to improve its bioavailability and pharmacokinetic properties. Moreover, further studies are needed to elucidate the mechanism of action of 9-Deaza-9-(3-thienylmethyl)guanine and its potential as an anticancer and immunomodulatory agent. Finally, clinical trials are needed to evaluate the safety and efficacy of 9-Deaza-9-(3-thienylmethyl)guanine as an antiviral drug in humans.

Synthesis Methods

The synthesis of 9-Deaza-9-(3-thienylmethyl)guanine involves the reaction of 9-benzylguanine with 3-thienylmethyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then deprotected to yield 9-Deaza-9-(3-thienylmethyl)guanine. The synthesis process has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

9-Deaza-9-(3-thienylmethyl)guanine has been extensively studied for its potential as an antiviral agent. In vitro studies have shown that it exhibits potent antiviral activity against a wide range of viruses, including HSV, VZV, and HCMV. It has also been found to be effective against drug-resistant strains of these viruses. In addition, 9-Deaza-9-(3-thienylmethyl)guanine has been shown to have a low cytotoxicity profile, making it a promising candidate for further development as an antiviral drug.

properties

CAS RN

132138-76-2

Product Name

9-Deaza-9-(3-thienylmethyl)guanine

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

2-amino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H10N4OS/c12-11-14-8-7(3-6-1-2-17-5-6)4-13-9(8)10(16)15-11/h1-2,4-5,13H,3H2,(H3,12,14,15,16)

InChI Key

QDPMHXUWMPNTEQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N

SMILES

C1=CSC=C1CC2=CNC3=C2N=C(NC3=O)N

Canonical SMILES

C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N

synonyms

9-deaza-9-(3-thienylmethyl)guanine

Origin of Product

United States

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